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molecular formula C10H12O B1664044 2-Allyl-4-methylphenol CAS No. 6628-06-4

2-Allyl-4-methylphenol

Cat. No. B1664044
M. Wt: 148.2 g/mol
InChI Key: JVXJWGPWQBPZOI-UHFFFAOYSA-N
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Patent
US04945182

Procedure details

A solution of 8.34 g (0.05 mol) of 2-allyl-4-methylphenol in 420 ml of CH3OH containing a few crystals of Sudan III indicator was cooled to -78° C. Ozone was passed through this solution until a color change of the Sudan III indicator showed that the ozonization reaction was complete. Solid sodium borohydride (6.4 g) was added in small portions to the cold solution. When this addition was complete, the solution was allowed to warm to room temperature overnight. The solution was made acid by the addition of 6N HCl, and then was concentrated to dryness in vacuo. The residue was dissolved in ethyl acetate and was washed with water, saturated NaHCO3 solution and brine. The solution was dried, filtered, and evaporated to give 7.3 g (96%) of 2-(2-hydroxy-5-methylphenyl)ethanol.
Quantity
8.34 g
Type
reactant
Reaction Step One
[Compound]
Name
Sudan III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Sudan III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[OH:11])[CH:2]=C.[O:12]=[O+][O-].[BH4-].[Na+].Cl>CO>[OH:11][C:5]1[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:4]=1[CH2:1][CH2:2][OH:12] |f:2.3|

Inputs

Step One
Name
Quantity
8.34 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)C)O
Name
Sudan III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
420 mL
Type
solvent
Smiles
CO
Step Two
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Sudan III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
showed that the ozonization reaction
ADDITION
Type
ADDITION
Details
When this addition
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
was washed with water, saturated NaHCO3 solution and brine
CUSTOM
Type
CUSTOM
Details
The solution was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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